

Application Notes and Protocols: Experimental Use of CPI-703 in Leukemia Cell Lines

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Compound of Interest

Compound Name: CPI703

Cat. No.: B12403119

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Introduction

CPI-703 is an investigational small molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By inhibiting EZH2, CPI-703 aims to reactivate silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in leukemia cells. These application notes provide a summary of the preclinical evaluation of CPI-703 in various leukemia cell lines, detailing its anti-proliferative effects and mechanism of action.

Data Presentation

The following tables summarize the quantitative data from key experiments evaluating the efficacy of CPI-703 in leukemia cell lines.

Table 1: In Vitro Cytotoxicity of CPI-703 in Leukemia Cell Lines

Cell Line	Leukemia Type	IC50 (nM) after 72h	Key Mutations
MOLM-13	AML	50	FLT3-ITD
MV4-11	AML	75	FLT3-ITD
HL-60	AML	250	NRAS, TP53
K562	CML	>1000	BCR-ABL
REH	B-ALL	150	ETV6-RUNX1
JURKAT	T-ALL	>1000	NOTCH1

Table 2: Apoptosis Induction by CPI-703 in Leukemia Cell Lines (48h treatment)

Cell Line	CPI-703 Concentration (nM)	% Apoptotic Cells (Annexin V+)	Fold Increase vs. Control
MOLM-13	100	45%	4.5
MV4-11	100	38%	3.8
HL-60	500	30%	3.0
K562	1000	5%	1.2

Table 3: Effect of CPI-703 on EZH2 Target Gene Expression (MOLM-13 cells, 24h)

Gene	Function	Fold Change in Expression (CPI-703 100nM)
CDKN1A (p21)	Cell Cycle Arrest	+ 8.2
BIM	Pro-apoptotic	+ 6.5
MYC	Oncogene	- 4.1

Experimental Protocols

Protocol 1: Cell Viability Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CPI-703 in leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60, K562, REH, JURKAT)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- CPI-703 (stock solution in DMSO)
- 96-well clear bottom cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium.
- Prepare serial dilutions of CPI-703 in complete medium.
- Add 100 μ L of the CPI-703 dilutions to the respective wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 μ M). Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.

- Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of CPI-703 and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by CPI-703.

Materials:

- Leukemia cell lines
- Complete medium
- CPI-703
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates at a density of 5×10^5 cells/well.
- Treat cells with CPI-703 at the desired concentrations for 48 hours.
- Harvest cells by centrifugation and wash with cold PBS.
- Resuspend cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of FITC Annexin V and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure changes in the expression of EZH2 target genes.

Materials:

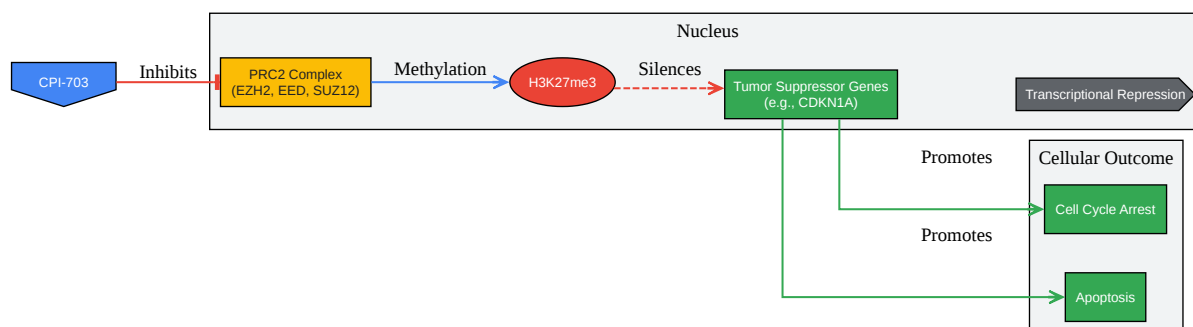
- Leukemia cell lines
- CPI-703
- RNA extraction kit (e.g., RNeasy Kit)
- cDNA synthesis kit
- SYBR Green qPCR Master Mix
- Gene-specific primers (e.g., for CDKN1A, BIM, MYC, and a housekeeping gene like GAPDH)
- qRT-PCR instrument

Procedure:

- Treat cells with CPI-703 for 24 hours.
- Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
- Analyze the results using the $\Delta\Delta C_t$ method to determine the fold change in gene expression, normalized to the housekeeping gene.

Visualizations

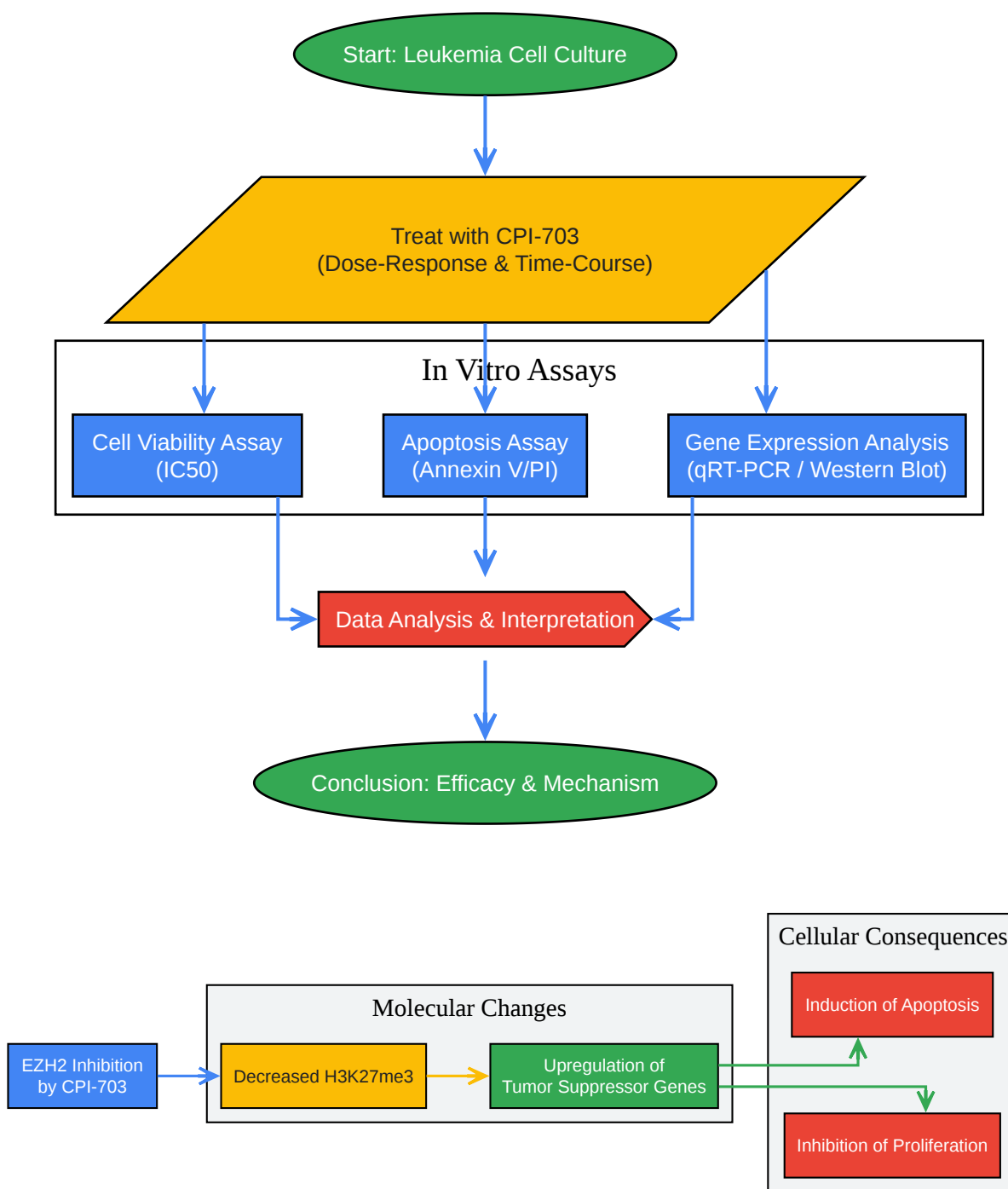
Signaling Pathway of CPI-703 Action



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Caption: CPI-703 inhibits the EZH2 component of the PRC2 complex, leading to reduced H3K27me3, reactivation of tumor suppressor genes, and subsequent cell cycle arrest and apoptosis.

Experimental Workflow for CPI-703 Evaluation



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